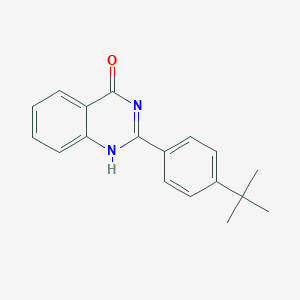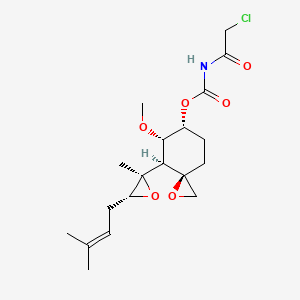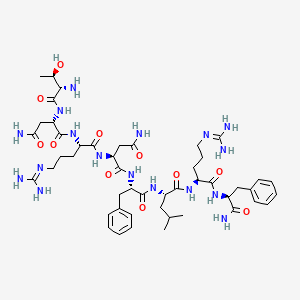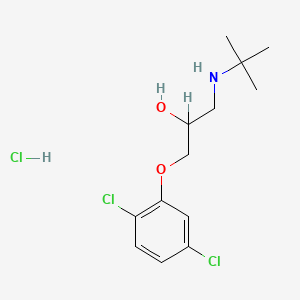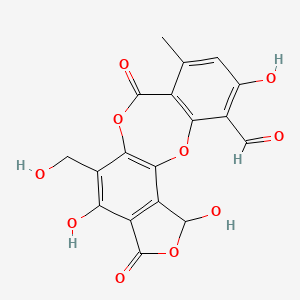
Acide salazinique
Vue d'ensemble
Description
NSC-87509: Acide salazinique , est un métabolite de lichen depsidone qui a été trouvé dans l'espèce de lichen Parmelia sulcata. Il présente une gamme d'activités biologiques, notamment des propriétés antimicrobiennes et cytotoxiques .
Applications De Recherche Scientifique
Salazinic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying depsidone structures and their reactivity.
Biology: Salazinic Acid exhibits antimicrobial activity against various bacteria and fungi, making it a subject of interest in microbiological research.
Medicine: Its cytotoxic properties are being explored for potential anticancer applications.
Industry: Salazinic Acid is used in the development of natural antimicrobial agents and preservatives.
Mécanisme D'action
Target of Action
Salazinic acid, a depsidone with a lactone ring , has been found to be a potent modulator of Nrf2, NF-κB, and STAT3 signaling pathways in colorectal cancer cells . It also displays significant intestinal α-glucosidase inhibitory activities , which is comparable to standard acarbose .
Mode of Action
The depsidones, including salazinic acid, inhibit the α-glucosidase enzyme . This inhibition is significant and has led to medicinal chemistry approaches to identify more promising α-glucosidase inhibitors .
Biochemical Pathways
Salazinic acid is derived via the acetyl polymalonyl pathway , a metabolic pathway that uses acetyl-CoA and malonyl-CoA (derivatives of coenzyme A) . The compound is common in the large lichen genus Parmotrema, and plays an important role in the chemotaxonomy and systematics of that genus .
Pharmacokinetics
Salazinic acid has a molecular formula of C18H12O10 , and a molecular mass of 388.3 grams/mole . In its purified form, it exists as colorless needles with a melting point range between 260–268 °C . Its solubility in water is about 27 milligrams per litre , indicating its bioavailability.
Result of Action
The results of the action of salazinic acid are significant. It has been shown to have antimicrobial properties Moreover, depsidones, including salazinic acid, displayed significant intestinal α-glucosidase inhibitory activities , which is comparable to standard acarbose .
Action Environment
The production of salazinic acid is influenced by environmental factors. For example, only 4-O-demethylbarbatic acid (a precursor of salazinic acid) was produced by the isolated mycobiont of Ramalina siliquosa when grown in malt yeast extract medium supplemented with low amounts of sucrose . When extra sucrose was added to the growth medium, the production of salazinic acid was observed; the increased osmolality enhances the reaction from 4-O-demethylbarbatic acid to salazinic acid .
Analyse Biochimique
Biochemical Properties
Salazinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, salazinic acid has been shown in in vitro studies to have antimicrobial properties . It is also a potent modulator of Nrf2, NF-κB, and STAT3 signaling pathways in colorectal cancer cells .
Cellular Effects
Salazinic acid has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, recent research indicates that salazinic acid is a potent modulator of Nrf2, NF-κB, and STAT3 signaling pathways in colorectal cancer cells .
Molecular Mechanism
The mechanism of action of salazinic acid is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, salazinic acid has been shown to modulate Nrf2, NF-κB, and STAT3 signaling pathways .
Dosage Effects in Animal Models
The effects of salazinic acid vary with different dosages in animal models . Treatment with salazinic acid (25 and 50 mg/kg) started 24-hours after inoculation and was performed for 7 days . More comprehensive studies are needed to fully understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
Salazinic acid is involved in the acetyl polymalonyl pathway, a metabolic pathway that uses acetyl-CoA and malonyl-CoA (derivatives of coenzyme A)
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : : L'acide salazinique peut être synthétisé par diverses réactions organiques impliquant la formation de structures de depsidone. La synthèse implique généralement la condensation de composés phénoliques avec des aldéhydes en milieu acide, suivie d'une cyclisation pour former la structure cyclique de la depsidone .
Méthodes de production industrielle : : La production industrielle de l'this compound est généralement réalisée par extraction à partir de sources naturelles, en particulier des lichens. Le processus d'extraction implique une extraction par solvant, suivie d'une purification par des techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions : : L'acide salazinique subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir l'this compound en formes réduites avec différentes activités biologiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les agents alkylants.
Principaux produits :
Applications de la recherche scientifique
L'this compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les structures de depsidone et leur réactivité.
Biologie : L'this compound présente une activité antimicrobienne contre diverses bactéries et champignons, ce qui en fait un sujet d'intérêt dans la recherche microbiologique.
Médecine : Ses propriétés cytotoxiques sont explorées pour des applications anticancéreuses potentielles.
Industrie : L'this compound est utilisé dans le développement d'agents antimicrobiens naturels et de conservateurs.
Mécanisme d'action
Le mécanisme d'action de l'this compound implique son interaction avec les composants cellulaires, conduisant à une perturbation des processus cellulaires. Il cible les parois et les membranes des cellules bactériennes, provoquant la lyse et la mort cellulaires. Dans les cellules cancéreuses, l'this compound induit l'apoptose par l'activation des caspases et la perturbation de la fonction mitochondriale .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide norstictique : Un autre métabolite de lichen depsidone ayant des propriétés antimicrobiennes similaires.
Acide usnique : Un composé dérivé de lichen ayant des activités antimicrobiennes et anticancéreuses.
Atranorine : Un métabolite de lichen ayant des propriétés antioxydantes et antimicrobiennes.
Unicité : : L'acide salazinique est unique en raison de sa structure spécifique de depsidone, qui confère des activités biologiques distinctes. Sa combinaison de propriétés antimicrobiennes et cytotoxiques en fait un composé précieux pour diverses applications de recherche .
Propriétés
IUPAC Name |
5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O10/c1-5-2-8(21)6(3-19)13-9(5)16(23)27-14-7(4-20)12(22)10-11(15(14)26-13)18(25)28-17(10)24/h2-3,18,20-22,25H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTKVXCQLZIJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3CO)O)C(=O)OC4O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317270 | |
| Record name | Salazinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-39-1 | |
| Record name | Salazinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salazinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salazinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salazinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1,4,10-trihydroxy-5-(hydroxymethyl)-8-methyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of salazinic acid?
A1: Salazinic acid has the molecular formula C24H16O11 and a molecular weight of 488.38 g/mol.
Q2: Are there any spectroscopic data available for salazinic acid?
A2: Yes, comprehensive 1H and 13C NMR spectral assignments for salazinic acid have been reported, confirmed by HMQC and HMBC spectral analyses.
Q3: How does salazinic acid exert its biological effects?
A3: Research suggests various mechanisms of action for salazinic acid:
- Antioxidant Activity: Salazinic acid demonstrates significant free radical scavenging abilities, potentially protecting against oxidative stress.
- α-Glucosidase Inhibition: Salazinic acid shows promising inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential for managing blood sugar levels.
- Antimicrobial Effects: Studies have shown that salazinic acid exhibits antimicrobial activity against various bacterial and fungal strains, including some multi-drug resistant pathogens.
- Anticancer Potential: Preliminary research suggests potential antitumor activity of salazinic acid, warranting further investigations.
Q4: Does salazinic acid interact with specific enzymes or receptors?
A4: Research highlights the interaction of salazinic acid with:
- α-Glucosidase: Salazinic acid acts as a potent inhibitor of α-glucosidase.
- Aldose Reductase: Kinetic and docking studies indicate that salazinic acid might inhibit aldose reductase, an enzyme implicated in diabetic complications.
- SARS-CoV-2 3CL Protease: Recent research suggests that salazinic acid acts as a slow-binding inactivator of SARS-CoV-2 3CL protease, a key enzyme for viral replication.
Q5: Does the structure of salazinic acid influence its activity?
A5: Structural modifications to salazinic acid, such as benzylation, have been shown to influence its α-glucosidase inhibitory activity. Further research on Structure-Activity Relationships (SAR) is crucial to optimizing its therapeutic potential.
Q6: What are the potential applications of salazinic acid based on its biological activity?
A6: The diverse activities of salazinic acid point towards potential applications in various fields:
Q7: Are there any computational studies conducted on salazinic acid?
A7: Yes, molecular docking simulations have been employed to study the interactions of salazinic acid with various target proteins, including:
- COX-2 Enzyme: Docking studies suggest that salazinic acid interacts with the COX-2 enzyme, highlighting its potential anti-inflammatory activity.
- Various Cancer Proteins: In silico studies show interactions between salazinic acid and several cancer-related proteins, including Caspase-3, AIF, FGFR2, and AKT1, suggesting its potential as an anticancer agent.
Q8: What are the future directions for salazinic acid research?
A8: Further research is required to:
Q9: Does the environment influence salazinic acid production in lichens?
A9: Yes, environmental factors like temperature have been shown to affect salazinic acid content in lichens. Studies on Ramalina siliquosa revealed a positive correlation between temperature and salazinic acid content.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



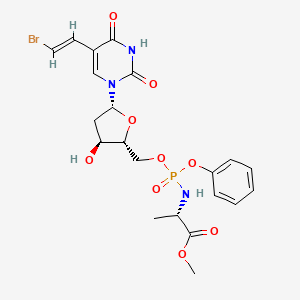
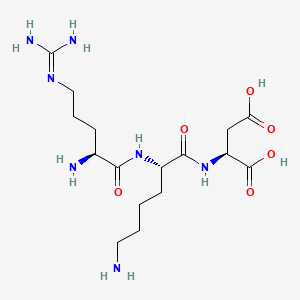
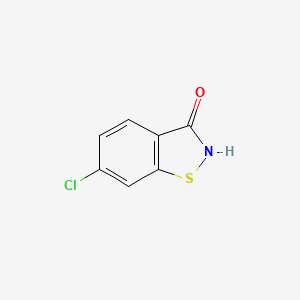

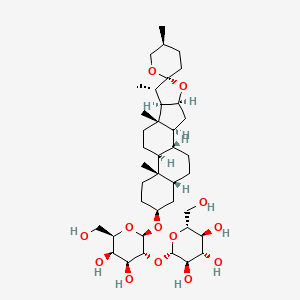
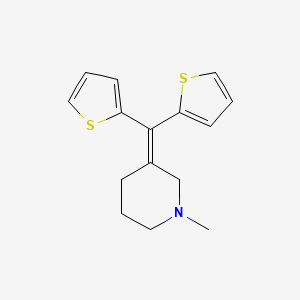

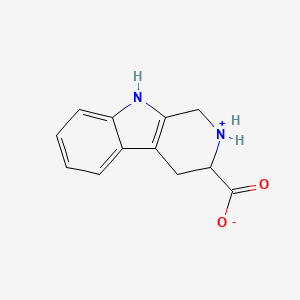
![5-{[4-(Acetylamino)benzoyl]amino}-2-anilino-1,3-thiazole-4-carboxamide](/img/structure/B1681324.png)
